(S)-4-Methyl-1,3-dioxolan-2-one

Description

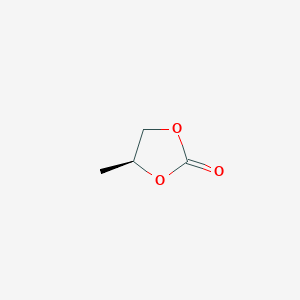

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-methyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJZAUFBMNUDX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303042 | |

| Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51260-39-0 | |

| Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51260-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-4-Methyl-1,3-dioxolan-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-(-)-propylene carbonate, is a chiral cyclic carbonate ester of significant interest in the fields of organic synthesis and pharmaceutical development. As the (S)-enantiomer of propylene carbonate, its defined stereochemistry makes it a valuable chiral building block and a versatile reagent in asymmetric synthesis. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of chiral drugs.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid with a faint odor.[1] It is a polar aprotic solvent with a high boiling point and low vapor pressure.[2] Its chiral nature is the key feature that distinguishes it from its racemic mixture, enabling its use in stereoselective transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₆O₃ | [3] |

| Molecular Weight | 102.09 g/mol | [3] |

| CAS Number | 51260-39-0 | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.189 g/cm³ | [4] |

| Boiling Point | 240-241.7 °C | [4] |

| Melting Point | -49.2 °C | [5] |

| Refractive Index | 1.422 | [4] |

| Solubility | Soluble in water and miscible with most organic solvents. | [2] |

Spectroscopic Data

The structural characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

Table 2: 1H and 13C NMR Spectroscopic Data for 4-Methyl-1,3-dioxolan-2-one

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1H NMR | |||

| CH₃ | 1.49 | d | 6.0 |

| CH₂ | 4.04 | t | 8.4 |

| CH₂ | 4.58 | t | 8.4 |

| CH | 4.84-4.92 | m | |

| 13C NMR | |||

| CH₃ | 19.4 | ||

| CH₂ | 70.7 | ||

| CH | 73.7 | ||

| C=O | 155.1 |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Common synthetic strategies involve the use of chiral starting materials or chiral catalysts.

Synthesis from (S)-Propylene Glycol

A straightforward method for the synthesis of this compound is the reaction of commercially available (S)-propylene glycol with a carbonyl source, such as phosgene or a dialkyl carbonate. The use of phosgene, while effective, is often avoided due to its high toxicity.[8] A greener alternative involves the use of dimethyl carbonate or urea.

dot

References

- 1. phexcom.com [phexcom.com]

- 2. CN101870713A - Industrial production process for tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Propylene carbonate - Sciencemadness Wiki [sciencemadness.org]

- 6. Propylene carbonate synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (S)-4-Methyl-1,3-dioxolan-2-one

(S)-4-Methyl-1,3-dioxolan-2-one , also known as (S)-(-)-Propylene Carbonate, is a chiral cyclic carbonate ester. It serves as a stereospecific reagent and a valuable chiral building block in organic synthesis.[1] As the pure (S)-enantiomer of propylene carbonate, a widely used polar aprotic solvent, its defined stereochemistry is crucial for applications demanding chiral induction, such as in the synthesis of enantiomerically enriched compounds.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and spectral data, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its core structure consists of a five-membered dioxolane ring with a ketone group and a methyl group at the chiral center.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4S)-4-methyl-1,3-dioxolan-2-one |

| Synonyms | (S)-(-)-Propylene carbonate, (S)-Propylene Carbonate |

| CAS Number | 51260-39-0[2] |

| Molecular Formula | C₄H₆O₃[2] |

| Molecular Weight | 102.09 g/mol [2] |

| InChIKey | RUOJZAUFBMNUDX-VKHMYHEASA-N[2] |

| SMILES | C[C@H]1COC(=O)O1[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Melting Point | -55 °C to -48.8 °C |

| Boiling Point | 240 - 243 °C[3] |

| Density | 1.189 - 1.21 g/cm³ |

| Refractive Index | 1.422 |

| Flash Point | 113 °C |

| Water Solubility | 175 g/L (at 25 °C); 240 g/L (at 20 °C)[4] |

| LogP | -0.4 |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the reaction of (S)-propylene glycol with a phosgene equivalent, such as triphosgene. An industrially significant and greener method is the cycloaddition of carbon dioxide to (S)-propylene oxide, often requiring high pressure and a catalyst.[2][5]

Experimental Protocol: Synthesis from (S)-Propylene Glycol and Triphosgene

This protocol is a representative procedure for the cyclization of a diol to a cyclic carbonate using triphosgene.

Objective: To synthesize this compound from (S)-1,2-propanediol.

Materials:

-

(S)-1,2-propanediol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask, magnetic stirrer, dropping funnel, ice bath, condenser

Procedure:

-

Reaction Setup: An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (S)-1,2-propanediol (1.0 eq) and anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

-

Base Addition: Anhydrous pyridine or triethylamine (2.2 eq) is added slowly to the stirred solution.

-

Triphosgene Addition: A solution of triphosgene (0.4 eq) in anhydrous DCM is prepared and added dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C. A white precipitate (pyridinium or triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of water. The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Lab-scale synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 3: Key Spectroscopic Data

| Technique | Data Description |

| FTIR | The Fourier Transform Infrared (FTIR) spectrum has been recorded and analyzed.[6][7] Key vibrational modes include a strong carbonyl (C=O) stretching vibration characteristic of cyclic carbonates (typically around 1800 cm⁻¹), C-H stretching and bending modes for the methyl and methylene groups, and C-O stretching vibrations of the ester functionality.[6][8] |

| ¹H NMR | The proton NMR spectrum provides distinct signals for the protons in the molecule. Expected signals include a doublet for the methyl group protons, and multiplets for the methine and the two diastereotopic methylene protons on the dioxolane ring.[9][10] |

| ¹³C NMR | The carbon NMR spectrum shows four distinct signals corresponding to the carbonyl carbon, the methine carbon, the methylene carbon, and the methyl carbon.[9] |

Applications in Research and Development

The primary utility of this compound in a research and drug development context stems from its chirality. It is employed as:

-

A Chiral Solvent: For reactions where the solvent can influence the stereochemical outcome.

-

A Chiral Building Block: As a starting material for the synthesis of more complex enantiomerically pure molecules.[1]

-

Electrolyte Component: The racemic mixture, propylene carbonate, is a common high-permittivity solvent in lithium-ion batteries; the chiral version can be used in specialized electrochemical studies.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety precautions should be observed.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage in a refrigerator under an inert atmosphere is recommended.[1]

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, consulting detailed research articles and safety data sheets is highly recommended.

References

- 1. This compound|Chiral Solvent & Reagent [benchchem.com]

- 2. Organic solvent-free process for the synthesis of propylene carbonate from supercritical carbon dioxide and propylene oxide catalyzed by insoluble ion exchange resins - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. FTIR, FT-Raman, ab initio and density functional studies on 4-methyl-1,3-dioxolan-2-one and 4,5-dichloro-1,3-dioxolan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of (S)-4-Methyl-1,3-dioxolan-2-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-4-Methyl-1,3-dioxolan-2-one, a chiral cyclic carbonate ester. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound, also known as (S)-propylene carbonate, is a valuable chiral building block in organic synthesis. Its spectroscopic characterization is crucial for confirming its identity, purity, and structure in various chemical processes. This guide presents a consolidated resource of its spectral data, accompanied by detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of 4-methyl-1,3-dioxolan-2-one provide detailed information about the chemical environment of each proton and carbon atom.[1]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-methyl-1,3-dioxolan-2-one exhibits distinct signals for the methine proton, the diastereotopic methylene protons of the dioxolane ring, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.8 | m | - | H-4 |

| ~4.5 | t | ~8.0 | H-5a |

| ~4.0 | dd | ~8.0, ~5.0 | H-5b |

| ~1.4 | d | ~6.0 | CH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The data presented here is an approximation based on visual analysis of the spectrum.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of 4-methyl-1,3-dioxolan-2-one shows four distinct signals corresponding to the four unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (C-2) |

| ~74 | CH (C-4) |

| ~71 | CH₂ (C-5) |

| ~19 | CH₃ |

Note: The data presented here is an approximation based on visual analysis of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methyl-1,3-dioxolan-2-one is characterized by a strong absorption band corresponding to the carbonyl group of the cyclic carbonate. A study has been conducted to record the Fourier transform infrared (FTIR) and FT-Raman spectra of 4-methyl-1,3-dioxolan-2-one and perform a complete vibrational assignment.[2][3]

| Wavenumber (cm⁻¹) | Assignment |

| ~1800 | C=O stretch (strong) |

| ~1180 | C-O-C stretch (strong) |

| ~2990 | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (102.09 g/mol ).

| m/z | Relative Intensity | Assignment |

| 102 | - | [M]⁺ |

| 87 | - | [M - CH₃]⁺ |

| 58 | - | [M - CO₂]⁺ |

| 43 | - | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

Sample Preparation:

-

As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample between the salt plates and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Ionization:

-

Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Instrumentation:

-

A mass spectrometer capable of electron ionization.

Data Acquisition:

-

The mass spectrum is acquired by scanning a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

This workflow demonstrates the systematic approach to confirming the structure of the target compound, starting from sample preparation and proceeding through data acquisition and interpretation from various spectroscopic techniques.

References

An In-Depth Technical Guide to (S)-4-Methyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyl-1,3-dioxolan-2-one , with the CAS number 51260-39-0 , is a chiral cyclic carbonate that has garnered significant attention in the scientific community, particularly in the realms of asymmetric synthesis and drug development. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and its role as a valuable chiral building block.

Physicochemical and Spectroscopic Data

This compound, also known as (S)-propylene carbonate, is a colorless, odorless liquid.[1] Its chiral nature makes it a valuable precursor for the synthesis of enantiomerically pure compounds.[2] Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₆O₃ | [3][4] |

| Molecular Weight | 102.09 g/mol | [3][5] |

| Appearance | Colorless liquid | [1] |

| Density | 1.189 g/mL at 25 °C | [3] |

| Boiling Point | 240 °C | [3] |

| Refractive Index (n20/D) | 1.422 | [3] |

| Optical Activity ([α]20/D) | -2° (neat) | [3] |

| Enantiomeric Excess (ee) | ≥98% | [3] |

| Solubility | Miscible with acetone, benzene, chloroform, ethyl acetate. Soluble in water. |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | References |

| IR (Infrared) | The IR spectrum shows characteristic peaks for the carbonate functional group. | [6] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | The ¹H NMR spectrum provides information on the proton environment in the molecule. | |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The ¹³C NMR spectrum indicates the different carbon environments. | |

| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight of the compound. |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A common method involves the kinetic resolution of racemic propylene glycol or the direct asymmetric synthesis from propylene oxide and carbon dioxide.

Experimental Protocol: Enantioselective Synthesis via Transesterification

This protocol describes the synthesis of (S)-propylene carbonate from (S)-propylene glycol and dimethyl carbonate.

Materials:

-

(S)-propylene glycol (99.5% purity, moisture content ≤ 0.5%)

-

Dimethyl carbonate

-

Sodium methoxide solution (30% in methanol)

-

Reaction vessel with heating, stirring, and distillation capabilities

Procedure:

-

Charge the reaction vessel with 800 kg of (S)-propylene glycol, 1600 kg of dimethyl carbonate, and 8 kg of sodium methoxide solution.

-

Begin stirring and heat the mixture to 60-65 °C. A mixture of methanol and a small amount of dimethyl carbonate will distill off.

-

After approximately 12 hours, gradually increase the temperature from 65 °C to 90 °C, continuing to collect the distillate.

-

Further increase the temperature from 90 °C to 115 °C over 8 hours.

-

Cool the reaction mixture to 60 °C.

-

Apply a vacuum (≥ -0.08 MPa) and perform vacuum distillation. The temperature should be increased at a rate of 0.2 °C per minute.

-

Continue to collect the distilled mixture of methanol and dimethyl carbonate.

-

When the temperature reaches 120 °C and no more solvent is distilling, the reaction is complete, yielding (S)-propylene carbonate.[7]

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a versatile chiral building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its rigid dioxolanone ring and defined stereochemistry allow for the controlled introduction of chirality.

Synthesis of the Antiviral Drug Tenofovir Disoproxil Fumarate

(R)-4-Methyl-1,3-dioxolan-2-one, the enantiomer of the topic compound, is a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate, a crucial antiretroviral drug for the treatment of HIV/AIDS and Hepatitis B.[8][9] The synthesis involves the alkylation of adenine with (R)-propylene carbonate to introduce the chiral side chain.[10]

Caption: Synthesis of a chiral β-hydroxy sulfide.

Experimental Protocol: Synthesis of (S)-1-(phenylthio)propan-2-ol

This protocol details the synthesis of a chiral β-hydroxy sulfide from (S)-propylene carbonate.

[11]Materials:

-

(S)-(-)-Propylene carbonate

-

Thiophenol

-

Na-X zeolite catalyst

-

Toluene

Procedure:

-

In a 25-mL round-bottomed flask, combine 10 mmol of thiophenol, 10 mmol of (S)-(-)-propylene carbonate, 10 mL of toluene, and 0.05 g of Na-X catalyst.

-

Stir the mixture vigorously at room temperature for 10 minutes.

-

Heat the reaction mixture to 110 °C and maintain this temperature for 72 hours with continuous stirring.

-

After cooling to room temperature, the catalyst can be removed by filtration.

-

The product, (S)-1-(phenylthio)propan-2-ol, can be purified from the filtrate, for example, by column chromatography.

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. A[12]fter the desired stereocenter is created, the auxiliary is removed. This compound and its derivatives can function as chiral auxiliaries, although their primary use is often as a chiral building block where the core chiral structure is retained in the final product.

Diagram 3: General Concept of a Chiral Auxiliary in Asymmetric Synthesis

Caption: Workflow of a chiral auxiliary in synthesis.

Conclusion

This compound is a valuable and versatile chiral compound with significant applications in the pharmaceutical industry and broader synthetic chemistry. Its utility as a chiral building block for the synthesis of complex, enantiomerically pure molecules, such as the antiviral drug Tenofovir, underscores its importance. The detailed experimental protocols provided in this guide offer a practical resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their work. As the demand for enantiopure pharmaceuticals continues to grow, the role of chiral intermediates like this compound is set to become even more critical.

References

- 1. Propylene carbonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. (S)-(-)-Propylene carbonate 98 51260-39-0 [sigmaaldrich.com]

- 4. 1,3-Dioxolan-2-one, 4-methyl-, (4S)- [webbook.nist.gov]

- 5. (S)-(-)-Propylene Carbonate | 51260-39-0 [amp.chemicalbook.com]

- 6. (S)-(-)-Propylene Carbonate(51260-39-0) IR Spectrum [chemicalbook.com]

- 7. (S)-(-)-Propylene Carbonate synthesis - chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. scbt.com [scbt.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling and Application of (S)-4-Methyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and application insights for (S)-4-Methyl-1,3-dioxolan-2-one, a chiral cyclic carbonate ester. Known also as (S)-(-)-Propylene Carbonate, this compound is a valuable building block in organic synthesis and specialized research where stereochemistry is critical.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A thorough understanding of its physicochemical properties is fundamental for its safe and effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| CAS Number | 51260-39-0 | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 1.189 g/mL at 25 °C | [1] |

| Boiling Point | 240-241.7 °C | [1] |

| Refractive Index | 1.422 (n20/D) | [1] |

| Optical Rotation | [α]20/D -2°, neat | |

| Purity (typical) | ≥ 98% | [2] |

| Flash Point | 113 °C (closed cup) |

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Signal Word: Warning

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator with an organic vapor cartridge. |

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture ingress.

-

For long-term stability, refrigeration is recommended.[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use only in a chemical fume hood or well-ventilated area.

-

Wash hands thoroughly after handling.

-

Take precautionary measures against static discharge.

Experimental Protocols and Applications

This compound is primarily utilized as a chiral building block in asymmetric synthesis. Its defined stereochemistry is crucial for applications requiring chiral induction.

Application in Chiral Synthesis: Synthesis of Enantiomerically Enriched β-Hydroxy Sulfides

A documented use of this compound is in the synthesis of enantiomerically enriched β-hydroxy sulfides.[1] The general workflow for such a synthetic procedure is outlined below.

Caption: General workflow for the synthesis of β-hydroxy sulfides.

General Laboratory Handling Workflow

The following diagram illustrates a safe and logical workflow for handling this compound in a laboratory setting.

Caption: Recommended workflow for safely handling the compound.

Biological and Toxicological Information

While this compound is noted for its low toxicity, it is an irritant.[2] There is no extensive documentation suggesting it has specific biological activities or is directly involved in cellular signaling pathways. Its primary role in a biological context is as a component in formulations or as a solvent. For instance, propylene carbonate (the racemic mixture) has been investigated as a solvent in lithium-ion batteries and as a plasticizer in polymer formulations.[2][3] It is considered biodegradable.[2]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain. It should be treated as chemical waste and handled by qualified personnel.

Conclusion

This compound is a valuable chiral reagent in organic synthesis. Its safe and effective use requires adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. While it is considered to have low toxicity, its potential as a skin, eye, and respiratory irritant should not be underestimated. By following the guidelines outlined in this document, researchers can minimize risks and leverage the unique properties of this compound in their work.

References

In-depth Technical Guide: Thermal Stability and Decomposition of (S)-4-Methyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of (S)-4-Methyl-1,3-dioxolan-2-one, a chiral cyclic carbonate ester also known as (S)-propylene carbonate. Due to its utility as a polar, aprotic solvent and a versatile synthetic intermediate, a thorough understanding of its thermal behavior is critical for safe handling, process optimization, and ensuring product purity in pharmaceutical and materials science applications. This document compiles available data on its thermal properties, outlines detailed experimental protocols for its analysis, and presents theoretical decomposition pathways.

Core Data Presentation

Table 1: Physical and Thermal Properties of this compound and Related Cyclic Carbonates

| Property | This compound | Ethylene Carbonate (Proxy) | Dimethyl Carbonate (Proxy) |

| Molecular Formula | C₄H₆O₃ | C₃H₄O₃ | C₃H₆O₃ |

| Molar Mass | 102.09 g/mol | 88.06 g/mol | 90.08 g/mol |

| Boiling Point | 240 °C[1] | 248 °C | 90 °C |

| Melting Point | -48.8 °C | 36.4 °C | 2-4 °C |

| Decomposition Onset (TGA) | Data not available | ~200-263 °C[2][3] | ~247 °C[3] |

| Decomposition Products | Expected: CO₂, propanal, acetone | Acetaldehyde, CO₂[4] | CO₂, methanol, methyl radicals |

Experimental Protocols

Precise and reproducible thermal analysis is paramount for characterizing the decomposition of this compound. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), adapted from standard procedures for volatile organic liquids and related cyclic carbonates.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Tare a clean, inert sample pan (e.g., aluminum or platinum).

-

In an inert atmosphere (e.g., a glovebox) to prevent atmospheric contamination, carefully pipette approximately 5-10 mg of this compound into the sample pan.

-

Record the exact initial mass of the sample.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

Record the sample mass and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with the thermal transitions of this compound, including its boiling point and any decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

In an inert atmosphere, accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. This is crucial to contain the volatile liquid and prevent evaporation before decomposition.

-

Prepare an identical empty hermetically sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected boiling and decomposition range (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to boiling and exothermic peaks that may indicate decomposition events.

-

Determine the onset and peak temperatures for each observed thermal event.

-

Mandatory Visualizations

Decomposition Pathway

Theoretical studies on the oxidative decomposition of propylene carbonate, particularly in the context of lithium-ion battery electrolytes, suggest a multi-step process initiated by the formation of a radical cation. This pathway likely involves the elimination of carbon dioxide followed by the formation of various radical species that can lead to stable end products such as propanal and acetone.[5][6]

References

An In-depth Technical Guide to the Solubility of (S)-4-Methyl-1,3-dioxolan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-4-Methyl-1,3-dioxolan-2-one, a chiral cyclic carbonate ester, in various organic solvents. Due to a lack of extensive quantitative data for the specific (S)-enantiomer in publicly available literature, this guide presents qualitative solubility information for its racemic mixture, propylene carbonate, which is widely considered to be representative. Furthermore, this document details a robust experimental protocol for the quantitative determination of its solubility and discusses relevant thermodynamic modeling approaches.

Introduction to this compound

This compound, also known as (S)-propylene carbonate, is a polar aprotic solvent with a wide range of applications in chemical synthesis, battery technology, and as an excipient in pharmaceutical formulations. Its chiral nature makes it a valuable building block in asymmetric synthesis. Understanding its solubility in various organic solvents is crucial for its effective use in these applications, particularly in reaction engineering, purification processes, and formulation development.

Qualitative Solubility Data

Propylene carbonate, the racemic mixture of (S)- and (R)-4-Methyl-1,3-dioxolan-2-one, is widely reported to be miscible with or soluble in a variety of common organic solvents. This high degree of solubility is attributed to its polar nature. The following table summarizes the qualitative solubility of propylene carbonate in several organic solvents. It is important to note that "miscible" implies solubility in all proportions.

| Organic Solvent | Solvent Class | Qualitative Solubility of Propylene Carbonate |

| Acetone | Ketone | Miscible |

| Benzene | Aromatic Hydrocarbon | Soluble |

| Chloroform | Halogenated Hydrocarbon | Soluble |

| Ethanol | Alcohol | Miscible |

| Ether (Diethyl ether) | Ether | Soluble |

| Toluene | Aromatic Hydrocarbon | Soluble |

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

For a precise quantitative determination of the solubility of this compound in an organic solvent where it is not fully miscible, the isothermal equilibrium method followed by composition analysis is a reliable approach. This method involves preparing saturated solutions at a constant temperature, separating the phases, and then analyzing the composition of each phase.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Thermostatic water bath with temperature control (±0.1 K)

-

Jacketed glass equilibrium cell

-

Magnetic stirrer and stir bars

-

Calibrated digital thermometer

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

-

Refractometer

-

Analytical balance (±0.0001 g)

-

Syringes and needles

-

Vials for sample collection

4.2. Procedure

-

Preparation of the System:

-

Clean and dry the jacketed glass equilibrium cell thoroughly.

-

Add a known mass of this compound and the organic solvent to the cell. The amounts should be chosen to ensure that two phases will be present at the desired temperature.

-

Place a magnetic stir bar in the cell.

-

-

Equilibration:

-

Place the equilibrium cell in the thermostatic water bath set to the desired temperature (e.g., 298.15 K).

-

Stir the mixture vigorously for a sufficient time to ensure that equilibrium is reached. Typically, 24 hours is adequate, but the equilibration time should be validated by taking samples at different time points (e.g., 12, 24, and 36 hours) and analyzing them until the composition remains constant.

-

-

Phase Separation:

-

Stop the stirring and allow the two liquid phases to separate completely. This may take several hours.

-

-

Sampling:

-

Carefully withdraw a sample from the center of each liquid phase using a pre-heated or pre-cooled syringe to avoid any temperature-induced phase changes.

-

Immediately transfer the samples to pre-weighed, sealed vials to prevent any change in composition due to evaporation.

-

-

Composition Analysis:

-

Determine the mass of the collected samples.

-

Analyze the composition of each phase using a pre-calibrated analytical technique. Gas chromatography (GC) is often suitable for volatile organic compounds. Alternatively, refractive index measurements can be used if a calibration curve of refractive index versus composition is established.

-

Prepare a series of standard solutions of known compositions of this compound in the organic solvent to create a calibration curve for the chosen analytical method.

-

-

Data Reporting:

-

The solubility of this compound in the organic solvent is the mass fraction or mole fraction of the compound in the solvent-rich phase.

-

Conversely, the solubility of the organic solvent in this compound is its concentration in the this compound-rich phase.

-

Repeat the experiment at different temperatures to obtain the temperature dependence of the solubility.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for the isothermal equilibrium method.

Thermodynamic Modeling

The experimental solubility data can be correlated using thermodynamic models such as the Non-Random Two-Liquid (NRTL) or Universal Quasi-Chemical (UNIQUAC) models. These models use binary interaction parameters to describe the deviation of the liquid mixture from ideal behavior. By fitting the experimental data to these models, it is possible to predict the solubility at different temperatures and compositions, which is valuable for process design and optimization.

The activity coefficient of component i in a binary mixture can be calculated using these models, and at equilibrium, the activity of each component is the same in both phases.

5.1. Logical Relationship for Thermodynamic Modeling

Caption: Logical flow for thermodynamic modeling of solubility.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, and it is considered miscible with polar solvents like acetone and ethanol. For applications requiring precise knowledge of solubility limits, the detailed isothermal equilibrium method provided in this guide is recommended. The resulting experimental data can be effectively correlated with thermodynamic models like NRTL and UNIQUAC to enable accurate prediction of phase behavior, which is essential for process design and development in the chemical and pharmaceutical industries. Further research to generate and publish quantitative solubility data for the pure (S)-enantiomer would be highly beneficial to the scientific community.

Enantioselective Synthesis of (S)-4-Methyl-1,3-dioxolan-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-propylene carbonate, is a chiral cyclic carbonate of significant interest in the pharmaceutical and chemical industries. Its defined stereochemistry makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the enantioselective synthesis of this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visualization of key synthetic pathways.

Introduction

The demand for enantiomerically pure compounds has driven the development of various asymmetric synthetic methodologies. The synthesis of this compound is a prime example, with the kinetic resolution of racemic propylene oxide via cycloaddition of carbon dioxide emerging as a highly effective and atom-economical approach. This method utilizes chiral catalysts to selectively convert one enantiomer of the racemic epoxide into the corresponding cyclic carbonate, allowing for the separation of the desired (S)-enantiomer.

Key Synthetic Strategies

The predominant strategy for the enantioselective synthesis of this compound is the kinetic resolution of racemic propylene oxide with carbon dioxide, catalyzed by chiral metal complexes. Among these, chiral cobalt(III)-salen complexes have demonstrated remarkable efficiency and selectivity.

Kinetic Resolution of Racemic Propylene Oxide with CO₂

The kinetic resolution process involves the selective reaction of one enantiomer of racemic propylene oxide with carbon dioxide, leading to the formation of the corresponding chiral propylene carbonate, while the unreacted epoxide becomes enriched in the other enantiomer. The efficiency of this process is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow).

A general workflow for this process is outlined below:

Methodological & Application

Application Notes and Protocols: (S)-4-Methyl-1,3-dioxolan-2-one as a Chiral Building Block

(S)-4-Methyl-1,3-dioxolan-2-one , also known as (S)-propylene carbonate, is a versatile and valuable chiral building block in modern organic synthesis. Its utility stems from the presence of a stereocenter and a reactive cyclic carbonate functionality. This combination allows for the stereospecific introduction of a chiral propylene oxide unit into a target molecule through nucleophilic ring-opening reactions. This document provides detailed application notes and experimental protocols for key transformations utilizing this chiral synthon, aimed at researchers, scientists, and professionals in drug development.

Application Note 1: Synthesis of Chiral β-Hydroxy Carbamates

Introduction: Chiral β-hydroxy carbamates are important structural motifs found in a variety of biologically active molecules and are valuable intermediates in the synthesis of pharmaceuticals. The reaction of this compound with primary or secondary amines provides a straightforward and atom-economical route to these compounds. The reaction typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the carbonate, followed by ring-opening. This process leads to the formation of two regioisomeric carbamates. The stereochemistry at the C4 position of the starting material is retained in the product, making this a valuable method for asymmetric synthesis.

Reaction Scheme: The reaction of this compound with an amine (R¹R²NH) yields a mixture of two regioisomeric β-hydroxy carbamates. The major product typically results from the attack at the less hindered carbon of the carbonate ring.

Caption: General reaction scheme for the synthesis of chiral β-hydroxy carbamates.

Quantitative Data: The following table summarizes representative data for the reaction of propylene carbonate with an amine. While the cited study used racemic propylene carbonate, the yields are indicative of the reaction's efficiency. The use of this compound will result in chiral, non-racemic products.

| Nucleophile (Amine) | Catalyst | Temperature (°C) | Time (h) | Overall Yield (%) | Product Ratio (A:B) | Reference |

| Cyclohexylamine | TBD | 50 | 1 | 80 | 58:42 | [1] |

| Butylamine | None | 25 | 1 | 80 | - | [1] |

Experimental Protocol: Synthesis of (R)-2-hydroxypropyl cyclohexylcarbamate and (R)-1-hydroxypropan-2-yl cyclohexylcarbamate

This protocol is adapted from a procedure using racemic propylene carbonate[1]. When starting with this compound, the products will be the corresponding (R)-enantiomers, assuming an SN2-type mechanism.

Materials:

-

This compound (1.0 eq)

-

Cyclohexylamine (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (TBD) (0.05 eq)

-

Diphenyl ether (internal standard, optional)

-

Heptane

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction tube equipped with a magnetic stir bar, add this compound (e.g., 2.6 mmol, 265 mg).

-

Add cyclohexylamine (e.g., 2.6 mmol, 300 µL).

-

If using an internal standard for conversion monitoring, add diphenyl ether (e.g., 0.2 mmol, 34 mg).

-

Add the catalyst, TBD (e.g., 0.13 mmol, 18 mg).

-

Stir the reaction mixture at 50 °C for 1 hour.

-

Monitor the reaction progress by GC/MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Directly load the crude reaction mixture onto a silica gel column.

-

Purify the products by flash column chromatography using a gradient of ethyl acetate in heptane (e.g., starting from 20% EtOAc in Heptane).

-

Combine the fractions containing the two product isomers.

-

Remove the solvent under reduced pressure to yield the mixture of (R)-2-hydroxypropyl cyclohexylcarbamate and (R)-1-hydroxypropan-2-yl cyclohexylcarbamate as a colorless oil.

-

Characterize the products by NMR spectroscopy and mass spectrometry to confirm the structures and determine the isomeric ratio.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of chiral β-hydroxy carbamates.

Note: Further application notes detailing the synthesis of other chiral molecules such as 1,2-diols and propargyl alcohols from this compound will be added as more specific and detailed experimental protocols are identified in the literature. The current search did not yield sufficient detail for these applications to meet the stringent requirements of this document.

References

Application Notes and Protocols for the Ring-Opening Polymerization of (S)-4-Methyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-(-)-propylene carbonate, is a chiral cyclic carbonate ester that serves as a monomer for the synthesis of poly(propylene carbonate) (PPC).[1] PPC is a biodegradable and biocompatible aliphatic polycarbonate with a wide range of potential applications in the biomedical field, including in drug delivery systems, medical implants, and as a component of degradable plastics.[2][3] The ring-opening polymerization (ROP) of this compound offers a pathway to stereoregular PPC, which can influence the physical and degradation properties of the resulting polymer.

This document provides detailed application notes and protocols relevant to the ring-opening polymerization of this compound. It is important to note that the direct homopolymerization of five-membered cyclic carbonates like propylene carbonate can be thermodynamically challenging and may result in oligomers or require copolymerization to achieve high molecular weights.[1][4][5] The protocols and data presented here are based on established methods for the ROP of cyclic carbonates and provide a comprehensive guide for researchers in this field.

Data Presentation

The following tables summarize the types of catalysts and initiators commonly employed in the ring-opening polymerization of cyclic carbonates, along with typical results observed in these systems. Due to the limited data on the specific homopolymerization of this compound, this data is representative of the broader class of cyclic carbonate polymerizations.

Table 1: Overview of Catalytic Systems for Ring-Opening Polymerization of Cyclic Carbonates

| Catalyst Type | Examples | Typical Reaction Conditions | Resulting Polymer Properties |

| Organocatalysts | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), Thiourea derivatives | Bulk or in solution (e.g., Toluene, Dichloromethane), Room temperature to 100 °C | Controlled molecular weights, narrow polydispersity (PDI < 1.3) |

| Metal-based Catalysts | Zinc glutarate, Tin(II) octoate (Sn(Oct)₂), Aluminum porphyrin complexes | Bulk or in solution, 60 °C to 180 °C | Can achieve high molecular weights, PDI can be broader depending on the system |

| Anionic Initiators | Alkoxides (e.g., Potassium benzyloxide), Organometallics (e.g., n-Butyllithium) | In aprotic solvents (e.g., THF, Toluene), Low temperatures to ambient | Can produce well-defined polymers with controlled end-groups |

| Cationic Initiators | Protonic acids (e.g., Triflic acid), Lewis acids | In non-polar solvents, Room temperature | Prone to side reactions like backbiting and decarboxylation |

Table 2: Representative Quantitative Data for Ring-Opening Polymerization of Cyclic Carbonates

| Catalyst/Initiator System | Monomer to Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (kDa) | PDI (Đ) |

| DBU / Benzyl Alcohol | 100:1 | 25 | 24 | 95 | 13.5 | 1.15 |

| TBD / Benzyl Alcohol | 100:1 | Room Temp | 1 | 97 | Varies | ~1.2 |

| Sn(Oct)₂ / Alcohol | 100:1 | 120 | 48 | >90 | 15-30 | 1.4-1.8 |

| Zinc Glutarate | (Bulk) | 60 | 24 | >95 | 50-100 | 1.5-2.5 |

Note: The data in this table are illustrative and compiled from various studies on cyclic carbonate polymerization. Actual results will vary based on the specific monomer, purity of reagents, and experimental conditions.

Experimental Protocols

The following are detailed protocols for the purification of the monomer and a general procedure for its ring-opening polymerization.

Protocol 1: Monomer Purification

High monomer purity is crucial for achieving controlled polymerization and high molecular weight polymers.

Materials:

-

This compound

-

Calcium hydride (CaH₂)

-

Anhydrous toluene

-

Molecular sieves (4 Å)

-

Standard distillation apparatus

-

Schlenk line and vacuum pump

Procedure:

-

Drying: Stir the this compound over calcium hydride (CaH₂) overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Distillation: Fractionally distill the monomer under reduced pressure. Collect the fraction boiling at the correct temperature and pressure (b.p. ~240-242 °C at atmospheric pressure).

-

Storage: Store the purified monomer over activated molecular sieves in a sealed flask under an inert atmosphere, preferably in a freezer or refrigerator.[1]

Protocol 2: Organocatalyzed Ring-Opening Polymerization

This protocol describes a general procedure for the ROP of this compound using an organocatalyst and an alcohol initiator.

Materials:

-

Purified this compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

-

Benzyl alcohol (BnOH) (initiator)

-

Anhydrous toluene (solvent)

-

Dichloromethane (for dissolution)

-

Cold methanol (for precipitation)

-

Schlenk flask and magnetic stir bar

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation: In a nitrogen-filled glovebox, add the purified this compound (e.g., 1.0 g, 9.8 mmol) and anhydrous toluene (e.g., 5 mL) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Initiator Addition: Add the desired amount of benzyl alcohol initiator (e.g., for a target degree of polymerization of 100, add 10.6 µL, 0.098 mmol).

-

Catalyst Addition: Add the DBU catalyst (e.g., 14.6 µL, 0.098 mmol).

-

Polymerization: Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).

-

Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

-

Termination and Purification:

-

Once the desired conversion is reached, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).

-

Dissolve the crude polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with fresh cold methanol and dry under vacuum to a constant weight.

-

Protocol 3: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine monomer conversion and the structure of the polymer. The disappearance of the monomer peaks and the appearance of the polymer peaks will be evident.

-

¹³C NMR: To confirm the carbonate linkages in the polymer backbone.

2. Gel Permeation Chromatography (GPC):

-

To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A calibrated system with polystyrene or poly(methyl methacrylate) standards is typically used.

3. Differential Scanning Calorimetry (DSC):

-

To determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.

4. Thermogravimetric Analysis (TGA):

-

To assess the thermal stability of the polymer by determining its decomposition temperature.

Visualizations

Proposed Ring-Opening Polymerization Mechanism

The following diagram illustrates a proposed mechanism for the organocatalyst-initiated ring-opening polymerization of this compound.

Caption: Proposed mechanism for base-catalyzed ROP.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis and characterization of poly(propylene carbonate).

Caption: Experimental workflow from monomer to polymer.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Research and Application of Polypropylene Carbonate Composite Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of (S)-4-Methyl-1,3-dioxolan-2-one in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Methyl-1,3-dioxolan-2-one , also known as (S)-(-)-Propylene Carbonate, is a versatile chiral cyclic carbonate ester. While not typically employed as a traditional chiral auxiliary that is temporarily attached to a substrate, it serves as a crucial chiral building block in asymmetric synthesis.[1][] Its defined stereochemistry is pivotal for applications demanding chiral induction, enabling the synthesis of enantiomerically enriched molecules. This document provides detailed application notes and protocols for its use, particularly focusing on its role as a chiral starting material in the synthesis of pharmaceutical intermediates.

Overview and Physicochemical Properties

This compound is the (S)-enantiomer of propylene carbonate, a well-known polar aprotic solvent.[1] Its primary application in asymmetric catalysis is as a readily available, enantiomerically pure starting material. The chirality inherent in the molecule is transferred to the product through a stereospecific reaction, typically involving a ring-opening step.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51260-39-0 | [1][3] |

| Molecular Formula | C₄H₆O₃ | [1][3] |

| Molecular Weight | 102.09 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 240-241.7 °C | [1] |

| Density | 1.189 g/cm³ | [1] |

| Refractive Index | 1.422 | [1] |

| Optical Purity (ee) | ≥98% | |

| Optical Rotation | [α]20/D −2°, neat |

Core Application: Chiral Building Block in Pharmaceutical Synthesis

A significant application of this compound is in the synthesis of key chiral intermediates for active pharmaceutical ingredients (APIs). A prominent example is its use in the preparation of (R)-9-(2-hydroxypropyl)adenine, a precursor to the antiretroviral drug Tenofovir.[4] In this synthesis, the chiral center of this compound is stereospecifically inverted to the desired (R)-configuration in the final product.

Below is a logical workflow for the synthesis of a chiral intermediate using this compound.

Caption: Synthetic workflow for (R)-9-(2-hydroxypropyl)adenine.

Experimental Protocol: Synthesis of (R)-9-(2-Hydroxypropyl)adenine

This protocol details the synthesis of (R)-9-(2-hydroxypropyl)adenine from this compound and adenine. The reaction proceeds via a nucleophilic attack of adenine on the chiral carbonate, followed by ring opening.

Table 2: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 102.09 | 1.0 eq | - |

| Adenine | 135.13 | 1.1 eq | - |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.1 eq | - |

| N,N-Dimethylformamide (DMF) | - | - | - |

| Water | - | - | - |

| Ethyl Acetate | - | - | - |

| Celite | - | - | - |

Procedure:

-

Reaction Setup: To a stirred suspension of adenine (1.1 eq) and potassium carbonate (0.1 eq) in N,N-dimethylformamide (DMF), add this compound (1.0 eq).

-

Reaction Conditions: Heat the mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

Workup: After completion, cool the reaction mixture to room temperature. Add water to the mixture, which hydrolyzes the intermediate carbonate to the desired product.

-

Purification: Filter the mixture through a pad of Celite to remove any insoluble material. The filtrate is then concentrated under reduced pressure to remove the DMF. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol) to yield (R)-9-(2-hydroxypropyl)adenine as a white solid.

Expected Outcome:

-

Yield: Typically in the range of 70-85%.

-

Enantiomeric Excess (ee): >98% (R)-enantiomer.

Signaling Pathway/Logical Relationship Diagram

The stereochemical outcome of the reaction is governed by an Sₙ2-type mechanism. The nucleophile (adenine) attacks the electrophilic carbon of the carbonate, leading to an inversion of stereochemistry at that center.

Caption: Mechanism of stereochemical inversion.

Conclusion

This compound is a valuable and cost-effective chiral building block for asymmetric synthesis, particularly in the pharmaceutical industry. Its utility in the stereospecific synthesis of drug intermediates like the precursor to Tenofovir highlights its importance.[4] The provided protocol offers a reliable method for researchers and drug development professionals to access enantiomerically pure compounds. While its role as a chiral solvent is an area of ongoing research, its application as a chiral starting material is well-established and highly impactful.

References

Application Notes and Protocols for (S)-4-Methyl-1,3-dioxolan-2-one in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-(-)-Propylene Carbonate, is the levorotatory enantiomer of propylene carbonate (PC), a common polar aprotic solvent.[1] While racemic propylene carbonate has been extensively studied as a high-performance solvent in various applications, including lithium-ion batteries (LIBs), the specific use and potential advantages of the enantiomerically pure (S)-form in battery electrolytes are areas of specialized research.[1] This document provides a detailed overview of the application of this compound as an electrolyte solvent in LIBs, including its physicochemical properties, relevant experimental protocols, and a summary of the performance of propylene carbonate-based electrolytes.

It is important to note that while the racemic form of propylene carbonate is widely used and studied in industrial and academic research for battery applications, specific comparative data on the electrochemical performance of the pure (S)-enantiomer versus the racemic mixture is not extensively available in publicly accessible literature. The data and protocols presented herein are primarily based on studies of racemic propylene carbonate, providing a foundational understanding for research into the specific properties of the (S)-enantiomer.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application as an electrolyte solvent. These properties influence its behavior in dissolving lithium salts, its transport characteristics, and its stability within the electrochemical environment of a battery.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 240-241.7 °C | [1] |

| Density | 1.189 g/cm³ | [1] |

| Refractive Index | 1.422 | [1] |

Application in Lithium-Ion Battery Electrolytes

Propylene carbonate's primary role in LIB electrolytes is to dissolve lithium salts, such as lithium hexafluorophosphate (LiPF₆), to create a conductive medium for lithium-ion transport between the anode and cathode.[1] PC offers a wide liquid temperature range and good low-temperature performance, making it an attractive solvent for electrolytes. However, its use with graphite anodes has been historically challenging due to the co-intercalation of PC molecules into the graphite layers, which can lead to exfoliation and capacity degradation.

Role in Solid-State and Gel-Polymer Electrolytes

This compound and its parent compound, 1,3-dioxolane (DOL), are also instrumental in the in-situ polymerization of gel and solid-state electrolytes.[1] This process involves the polymerization of the liquid electrolyte precursor within the battery cell to form a solid or gel-like conductive medium, which can enhance battery safety and energy density.[1]

Experimental Protocols

Preparation of this compound Based Electrolyte

Objective: To prepare a 1 M LiPF₆ electrolyte solution using this compound and a co-solvent.

Materials:

-

This compound (battery grade, anhydrous)

-

Ethylene carbonate (EC) (battery grade, anhydrous)

-

Lithium hexafluorophosphate (LiPF₆) (battery grade)

-

Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

Procedure:

-

Inside the argon-filled glovebox, accurately weigh the required amounts of this compound and ethylene carbonate to achieve the desired volumetric ratio (e.g., 1:1 v/v).

-

Mix the solvents in a clean, dry beaker using a magnetic stirrer until a homogeneous solution is obtained.

-

Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously.

-

Continue stirring until the LiPF₆ is completely dissolved. The dissolution process may be slightly exothermic.

-

Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Coin Cell Assembly for Electrochemical Testing

Objective: To assemble a 2032-type coin cell for evaluating the electrochemical performance of the prepared electrolyte.

Materials:

-

Graphite anode

-

Lithium iron phosphate (LFP) or other suitable cathode

-

Celgard separator

-

Prepared this compound based electrolyte

-

2032 coin cell components (casings, spacers, springs)

-

Crimping machine

-

Argon-filled glovebox

Procedure:

-

Place the cathode in the center of the bottom coin cell casing.

-

Add a few drops of the electrolyte to wet the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of electrolyte to wet the separator.

-

Place the graphite anode on top of the separator.

-

Add a final drop of electrolyte to the anode surface.

-

Place a spacer and then a spring on top of the anode.

-

Carefully place the top casing over the assembly.

-

Crimp the coin cell using a crimping machine to ensure proper sealing.

Electrochemical Performance Evaluation

Objective: To characterize the ionic conductivity, electrochemical stability window, and cycling performance of the electrolyte.

a) Ionic Conductivity Measurement:

-

Use a conductivity meter with a two-electrode setup.

-

The measurement should be performed inside the glovebox at a controlled temperature.

-

The ionic conductivity (σ) can be calculated using the formula: σ = d / (R * A), where d is the distance between the electrodes, R is the resistance, and A is the electrode area.

b) Electrochemical Stability Window (ESW) Measurement:

-

Use a three-electrode cell with a lithium metal reference and counter electrode, and a stainless steel or platinum working electrode.

-

Perform linear sweep voltammetry (LSV) from the open-circuit potential to higher potentials to determine the anodic stability limit and to lower potentials for the cathodic stability limit.

-

The ESW is the potential range where the electrolyte does not undergo significant oxidation or reduction.

c) Galvanostatic Cycling:

-

Use a battery cycler to perform charge-discharge cycles on the assembled coin cells at various C-rates (e.g., C/10, 1C).

-

Monitor the discharge capacity, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 cycles).

Quantitative Data Summary (Based on Racemic Propylene Carbonate Studies)

The following tables summarize typical performance data for electrolytes containing racemic propylene carbonate. This data serves as a benchmark for evaluating the performance of this compound based electrolytes.

Table 1: Ionic Conductivity of LiPF₆ in Propylene Carbonate (PC) Based Electrolytes

| Co-solvent (PC ratio) | LiPF₆ Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |

| EC (1:1) | 1.0 | 25 | ~8-10 |

| DEC (1:1) | 1.0 | 25 | ~6-8 |

| DMC (1:1) | 1.0 | 25 | ~7-9 |

Table 2: Electrochemical Stability Window of PC-Based Electrolytes

| Electrolyte System | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) |

| 1 M LiPF₆ in PC | ~4.5 - 5.0 | ~0.8 (graphite exfoliation) |

| 1 M LiPF₆ in PC/EC (1:1) | ~4.5 - 5.0 | ~0.1 |

Table 3: Cycling Performance of Graphite Anode in PC-Based Electrolytes

| Electrolyte System | C-Rate | Number of Cycles | Capacity Retention (%) |

| 1 M LiPF₆ in PC | C/10 | < 20 | Rapid fading due to exfoliation |

| 1 M LiPF₆ in PC/EC (1:1) | C/10 | 100 | > 95 |

| 1 M LiPF₆ in PC with additives (e.g., FEC, VC) | C/10 | 100 | > 98 |

Logical Relationships of Electrolyte Properties

The performance of an electrolyte is a complex interplay of its various properties. The following diagram illustrates the key relationships.

Safety and Handling

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound presents an interesting avenue for research in the field of lithium-ion battery electrolytes, particularly in the context of chiral additives and their potential influence on interfacial phenomena. While comprehensive data specifically for the (S)-enantiomer is limited, the extensive knowledge base for racemic propylene carbonate provides a strong foundation for further investigation. The protocols and data presented in this document are intended to guide researchers in the systematic evaluation of this compound as a viable component in next-generation lithium-ion battery electrolytes. Further studies are warranted to elucidate the specific contributions of its chirality to electrochemical performance.

References

Application Notes & Protocols: Synthesis of Chiral Polymers Using (S)-4-Methyl-1,3-dioxolan-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-(-)-Propylene Carbonate, is a chiral cyclic carbonate ester that serves as a crucial building block in stereoselective synthesis.[1] Its defined stereochemistry is pivotal for applications requiring chiral induction. The primary method for polymerizing this monomer is through Ring-Opening Polymerization (ROP), which yields chiral poly(propylene carbonate) (PPC). This biodegradable and biocompatible polymer is of significant interest for advanced applications in drug delivery, tissue engineering, and as a sustainable biomaterial.[2][3] The chirality of the resulting polymer backbone directly influences its macroscopic properties, such as its thermal behavior and degradation profile, making control over stereochemistry essential.

Polymerization Mechanisms

The conversion of this compound into a chiral polymer is predominantly achieved via Ring-Opening Polymerization (ROP). This process involves the cleavage of the cyclic carbonate ring, followed by the sequential addition of monomer units to a growing polymer chain. The choice of initiator or catalyst determines the specific ROP mechanism, which can be anionic, cationic, or coordination-based.

-

Anionic ROP: Initiated by strong nucleophiles like alkoxides or hydroxides. The initiator attacks the carbonyl carbon of the monomer, leading to ring opening and the formation of an alkoxide propagating species.

-

Cationic ROP (CROP): This method uses protonic acids or Lewis acids as catalysts.[1] In some cases, an "Active Monomer" (AM) mechanism is employed, where the monomer is activated by the catalyst before reacting with a nucleophilic chain end, such as a hydroxyl group.[1][4]

-

Coordination-Insertion ROP: This is the most common and controlled method, often utilizing metal-based catalysts such as zinc, cobalt, or aluminum complexes.[5][6] The monomer first coordinates to the metal center and is then inserted into the metal-initiator bond, allowing for excellent control over the polymer's molecular weight and stereochemistry.

References

- 1. This compound|Chiral Solvent & Reagent [benchchem.com]

- 2. Poly(Propylene Carbonate)-Based Biodegradable and Environment-Friendly Materials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. advanced-emc.com [advanced-emc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates [mdpi.com]

Application Notes: Stereoselective Synthesis of Chiral β-Hydroxy Sulfides using (S)-4-Methyl-1,3-dioxolan-2-one

(S)-4-Methyl-1,3-dioxolan-2-one , also known as (S)-(-)-Propylene Carbonate, is a versatile and valuable chiral building block in modern organic synthesis.[1] Derived from the chiral pool, its defined stereochemistry at the C4 position makes it an excellent electrophile for the stereospecific synthesis of enantiomerically enriched 1,2-disubstituted propane derivatives. One of the key applications of this reagent is in the base-catalyzed, stereospecific ring-opening with nucleophiles.

This protocol focuses on the reaction of this compound with thiol nucleophiles to generate chiral β-hydroxy sulfides. These structural motifs are significant in medicinal chemistry and natural product synthesis. The reaction proceeds via a highly stereospecific S_N2 mechanism, where the incoming thiolate nucleophile attacks the less sterically hindered methylene carbon (C5). This attack occurs with inversion of configuration relative to the leaving group, but because the chiral center (C4) is not directly involved in the bond-breaking or bond-forming step, its absolute configuration is retained. The result is a clean, predictable synthesis of chiral (S)-1-(organothio)propan-2-ols with high fidelity of stereochemical transfer.